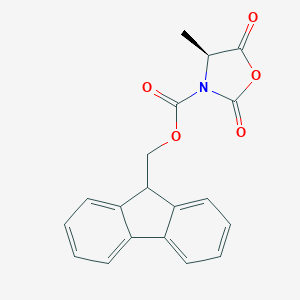

Fmoc-ala-N-carboxyanhydride

Description

Properties

IUPAC Name |

9H-fluoren-9-ylmethyl (4S)-4-methyl-2,5-dioxo-1,3-oxazolidine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15NO5/c1-11-17(21)25-19(23)20(11)18(22)24-10-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,11,16H,10H2,1H3/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWBSZLYHMUTNEJ-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)OC(=O)N1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C(=O)OC(=O)N1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

High-Purity Handling and Characterization of Fmoc-L-Alanine N-Carboxyanhydride (Fmoc-Ala-UNCA)

Executive Summary

Fmoc-L-Alanine N-carboxyanhydride (Fmoc-Ala-NCA), often referred to in literature as a Urethane-Protected N-Carboxyanhydride (UNCA) , is a specialized amino acid derivative distinct from the standard Alanine-NCA used in polymerization. While standard NCAs are prone to uncontrolled ring-opening polymerization (ROP), the Fmoc-protected variant is engineered for controlled, stepwise peptide synthesis .

This guide details the physicochemical profile, synthesis pathways, and rigorous handling protocols required to maintain the integrity of Fmoc-Ala-NCA. It addresses the specific challenges of moisture sensitivity and thermal instability that define this class of reagents.

Part 1: Physicochemical Profile[1][2][3]

Fmoc-Ala-NCA is an N-substituted anhydride.[1][2] Unlike standard NCAs where the ring nitrogen is secondary (–NH–), the nitrogen in Fmoc-Ala-NCA is tertiary, blocked by the bulky fluorenylmethoxycarbonyl (Fmoc) group. This structural modification arrests the "normal amine" polymerization mechanism, making it a stable, crystalline solid suitable for precise coupling reactions.

Key Physical Properties[1][2][3][4][5][6][7][8]

| Property | Specification | Notes |

| CAS Number | 125814-20-2 | Distinct from Fmoc-Ala-OH (35661-39-3) |

| Formula | C₁₉H₁₅NO₅ | |

| Molecular Weight | 337.33 g/mol | |

| Appearance | White to off-white crystalline solid | Yellowing indicates hydrolysis or degradation |

| Melting Point | 175–177 °C | Significantly higher than Fmoc-Ala-OH (~150°C); sharp MP indicates high purity [1] |

| Solubility | Soluble in THF, DCM, DMF | Reacts violently with water/alcohols |

| Storage | -20°C (Long-term) | Store under Argon/Nitrogen; Desiccated |

| Stability | Moisture Sensitive | Hydrolyzes to Fmoc-Ala-OH + CO₂ upon exposure to ambient humidity |

Structural Identification (Spectroscopy)[1][6][7][9]

The purity of Fmoc-Ala-NCA must be validated using IR and NMR. The anhydride ring provides a unique spectroscopic fingerprint.

-

FT-IR (Diagnostic): Look for the characteristic anhydride doublet in the carbonyl region.

-

~1860 cm⁻¹: C=O symmetric stretch (anhydride).

-

~1790 cm⁻¹: C=O asymmetric stretch (anhydride).

-

~1720 cm⁻¹: Urethane (Fmoc) carbonyl stretch.

-

Note: Disappearance of the broad -OH stretch (3500-2500 cm⁻¹) of the precursor acid confirms cyclization.

-

-

¹H NMR (CDCl₃):

-

The methine proton (α-CH) typically shifts downfield compared to the free acid due to the electron-withdrawing nature of the anhydride ring.

-

Absence of exchangeable amide/acid protons.

-

Part 2: Synthesis and Production Logic

The synthesis of Fmoc-Ala-NCA is a dehydration process that cyclizes Fmoc-Alanine. Unlike standard NCAs produced via phosgenation of free amino acids, UNCAs are typically synthesized using dehydrating agents or via acid chlorides to preserve the Fmoc group.

Synthesis Workflow (Fuller Method)

The most robust method involves converting Fmoc-Ala-OH to its acid chloride, followed by cyclization.

Figure 1: Synthesis pathway transforming Fmoc-Alanine into the reactive UNCA species via acid chloride activation.

Critical Experimental Controls:

-

Anhydrous Conditions: The reaction must occur in strictly dry solvents (DCM/THF). Even trace water hydrolyzes the acid chloride back to the starting material.

-

Scavenging: A non-nucleophilic base (e.g., hindered tertiary amine) may be used to scavenge HCl, though acid-free conditions are preferred to prevent racemization.

Part 3: Handling and Storage Protocols

The primary failure mode in using Fmoc-Ala-NCA is accidental hydrolysis. The anhydride ring is thermodynamically eager to open.

Storage Protocol (The "Cold Chain")

-

Container: Amber glass vial with a Teflon-lined septum cap.

-

Atmosphere: Headspace must be purged with dry Argon or Nitrogen.

-

Temperature: Store at -20°C .

-

Equilibration: Before opening, allow the vial to warm to room temperature in a desiccator. Opening a cold vial introduces condensation, which instantly degrades the surface layer of the reagent.

Solubilization Strategy

When preparing solutions for coupling:

-

Use High-Performance Liquid Chromatography (HPLC) grade solvents dried over molecular sieves (3Å or 4Å).

-

Avoid protic solvents (Methanol, Ethanol, Water) completely.

-

Dissolve immediately prior to use. Do not store stock solutions of Fmoc-Ala-NCA for >12 hours, even at low temperatures.

Part 4: Application in Peptide Synthesis[4][10]

Fmoc-Ala-NCA is a "clean" coupling reagent. Unlike carbodiimides (EDC/DCC) which generate urea byproducts, the only byproduct of UNCA coupling is carbon dioxide (CO₂).

Mechanism of Action

The nucleophilic amine (from the growing peptide chain) attacks the carbonyl carbon of the anhydride ring. This triggers ring opening and subsequent decarboxylation.

Figure 2: The atom-economic coupling cycle of Fmoc-Ala-NCA. The evolution of CO₂ drives the reaction to completion.

Advantages over Standard Coupling[10]

-

No Racemization: The internal protection and lack of activation agents (like HOBt/HATU) minimize the risk of racemizing the chiral center.

-

Rapid Kinetics: Reactions are often complete in minutes due to the high reactivity of the anhydride.

-

Simplified Workup: Since the byproduct is a gas, purification often only requires solvent evaporation or simple washing.

References

-

ChemBK. (2024). Fmoc-L-alanine N-carboxy anhydride Physical Properties. Retrieved from

-

Fuller, W. D., et al. (1990).[3] Urethane-protected alpha-amino acid N-carboxyanhydrides and N-thiocarboxyanhydrides: New building blocks for peptide synthesis. Journal of the American Chemical Society.[4][3]

-

AChemBlock. (n.d.). Fmoc-Ala-NCA Product Specifications. Retrieved from

-

PMC Isochem. (2016). NCA and UNCA for Activation of Amino Acids. Retrieved from

Sources

Fmoc-Ala-NCA: Solubility, Stability, and Handling in Organic Media

Topic: Fmoc-Ala-NCA Solubility in Organic Solvents Content Type: In-Depth Technical Guide Audience: Researchers, Process Chemists, and Drug Development Professionals

Executive Summary

Fmoc-Alanine N-carboxyanhydride (Fmoc-Ala-NCA), technically classified as a Urethane N-Carboxyanhydride (UNCA) , represents a critical evolution in peptide coupling reagents. Unlike "bare" NCAs which are prone to uncontrolled polymerization, the N-Fmoc protection on the NCA ring confers significant stability, preventing the "amine mechanism" of polymerization while retaining high electrophilic reactivity for acylation.

This guide details the solubility profile of Fmoc-Ala-NCA, distinguishing its behavior from standard amino acid NCAs. It provides a validated solvent compatibility matrix, purification protocols, and storage strategies essential for high-fidelity peptide synthesis (SPPS and solution phase).

Physicochemical Profile & Mechanism[1]

Structural Distinction: NCA vs. UNCA

To understand the solubility and stability of Fmoc-Ala-NCA, one must recognize its structural constraints.

-

Standard Ala-NCA: Contains a free -NH- in the ring. Highly susceptible to polymerization initiated by its own amine or trace nucleophiles.

-

Fmoc-Ala-NCA (UNCA): The ring nitrogen is substituted with the bulky, lipophilic Fluorenylmethoxycarbonyl (Fmoc) group. This blocks the nucleophilic site, rendering the molecule stable against self-polymerization and significantly altering its solubility profile toward non-polar interactions.

Solubility Thermodynamics

The Fmoc moiety dominates the solubility characteristics of the molecule.

-

Lipophilicity: The fluorenyl ring system drastically reduces water solubility (even before hydrolysis occurs) and enhances solubility in halogenated and aromatic solvents.

-

Crystallinity: Fmoc-Ala-NCA forms stable crystal lattices. Dissolution requires solvents capable of disrupting these pi-pi stacking interactions, typically polar aprotic solvents or halogenated hydrocarbons.

Solvent Compatibility Matrix

The following matrix categorizes solvents based on their utility in Synthesis (reaction medium), Purification (workup/crystallization), and Contraindicated (degradation risks).

| Solvent Class | Specific Solvent | Solubility Rating | Application | Technical Notes |

| Halogenated | Dichloromethane (DCM) | Excellent (>100 mg/mL) | Reaction / Coupling | Primary solvent for solution-phase coupling. Ensures rapid dissolution. |

| Polar Aprotic | Tetrahydrofuran (THF) | High | Reaction / Coupling | Excellent for reactions requiring ether compatibility. Must be peroxide-free. |

| Polar Aprotic | DMF / NMP | High | Reaction (SPPS) | Standard for solid-phase applications. Hard to remove; not recommended for recrystallization. |

| Esters | Ethyl Acetate (EtOAc) | Moderate | Purification | Critical Solvent: High solubility at elevated temps, moderate/low at -20°C. Ideal for recrystallization. |

| Alkanes | Hexane / Heptane | Insoluble | Anti-Solvent | Used to crash out Fmoc-Ala-NCA from DCM or EtOAc solutions. |

| Protic | Water / Alcohols | Reactive | FORBIDDEN | Nucleophilic attack triggers rapid hydrolysis (to Fmoc-Ala-OH) or ring opening. |

| Sulfoxides | DMSO | High | Avoid | Hygroscopic nature introduces water; potential for oxidative side reactions. |

Visualization: Solubility & Reactivity Logic

The following diagram illustrates the decision logic for solvent selection based on the chemical fate of the UNCA.

Caption: Figure 1. Solvent interaction pathways determining the stability and utility of Fmoc-Ala-NCA. Green paths indicate successful processing; red paths indicate failure modes.

Experimental Protocols

Protocol A: Solubility Validation (Quality Control)

Before using Fmoc-Ala-NCA in critical coupling steps, verify its solubility and lack of polymerized insoluble aggregates.

-

Preparation: Weigh 100 mg of Fmoc-Ala-NCA into a dry 2 mL vial.

-

Solvent Addition: Add 1.0 mL of anhydrous DCM.

-

Observation: Vortex for 10 seconds.

-

Pass: Solution is perfectly clear and colorless/pale yellow.

-

Fail: Turbidity or white particulates indicate hydrolysis (Fmoc-Ala-OH formation) or polymerization.

-

-

Functional Check (Optional): Spot on TLC (Solvent: CHCl3/MeOH/AcOH 85:15:5). Fmoc-Ala-NCA moves distinctly (Rf ~0.8) from free Fmoc-Ala-OH (Rf ~0.3).

Protocol B: Purification via Recrystallization

This protocol utilizes the differential solubility in Ethyl Acetate (solvent) and Hexane (anti-solvent) to remove hydrolyzed impurities.

-

Dissolution: Dissolve crude Fmoc-Ala-NCA in minimal boiling Ethyl Acetate (approx. 5-7 mL per gram).

-

Note: Do not boil prolonged; heat only until dissolved to prevent thermal decomposition.

-

-

Filtration: Rapidly filter the hot solution through a sintered glass funnel (or PTFE syringe filter) to remove insoluble Fmoc-Ala-OH or salts.

-

Precipitation:

-

Allow the filtrate to cool to room temperature.

-

Slowly add anhydrous Hexane (ratio 1:1 to 1:2 vs EtOAc) until persistent cloudiness appears.

-

-

Crystallization: Store at -20°C for 4–12 hours.

-

Collection: Filter the white crystalline solid under inert atmosphere (nitrogen blanket). Wash with cold Hexane.

-

Drying: Vacuum dry (<1 mbar) at room temperature for 4 hours.

Protocol C: Storage & Handling

-

Temperature: Store at -20°C.

-

Atmosphere: Store under Argon or Nitrogen.

-

Container: Tightly sealed glass with parafilm; preferably inside a secondary container with desiccant (silica gel or P2O5).

-

Shelf Life: High purity UNCA is stable for 6–12 months if kept dry.

Troubleshooting Common Issues

| Observation | Diagnosis | Corrective Action |

| Cloudy in DCM | Hydrolysis has occurred. The solid is likely Fmoc-Ala-OH.[1] | Filter the solution. If >5% insoluble, re-purify the solid using Protocol B. |

| Oil formation during recrystallization | Solvent polarity too high or cooling too fast. | Re-dissolve in EtOAc. Add Hexane more slowly. Seed with a pure crystal if available. |

| Gas evolution (Bubbling) | Moisture ingress causing decarboxylation. | Discard. The reagent is actively degrading and releasing CO2. |

Workflow Visualization: Purification

Caption: Figure 2. Step-by-step purification workflow to isolate high-purity Fmoc-Ala-NCA using the solvent/anti-solvent method.

References

-

Fuller, W. D., et al. (1990).[2] Urethane-protected amino acid N-carboxyanhydrides and their use in peptide synthesis.[2][3] Journal of the American Chemical Society.[2]

-

Kricheldorf, H. R. (2006). Polypeptides and 100 Years of Chemistry of α-Amino Acid N-Carboxyanhydrides. Angewandte Chemie International Edition.

-

Fehrentz, J. A., et al. (1995). Urethane-protected N-carboxyanhydrides (UNCAs) as unique reactants for the study of intrinsic racemization tendencies in peptide synthesis.[4] Journal of Peptide Science.

-

Mobley, D. L., et al. (2017). Solubility of Fmoc-protected amino acids in organic solvents.[5] Journal of Chemical & Engineering Data.

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. pmcisochem.fr [pmcisochem.fr]

- 3. pmcisochem.fr [pmcisochem.fr]

- 4. Urethane-protected N-carboxyanhydrides (UNCAs) as unique reactants for the study of intrinsic racemization tendencies in peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chembk.com [chembk.com]

High-Fidelity Synthesis of Fmoc-L-Alanine N-Carboxy Anhydride (UNCA)

This guide details the synthesis of Fmoc-L-alanine N-carboxy anhydride , technically referred to as a Urethane-protected N-Carboxyanhydride (UNCA) .

Unlike standard Leuchs' anhydrides (NCAs) which have a free amine and are used for polymerization, Fmoc-UNCAs retain the N-terminal protecting group. They are potent, activated amino acid derivatives used for difficult couplings in peptide synthesis, offering high reactivity without the racemization risks associated with acid chlorides.

Part 1: Strategic Analysis & Chemical Logic

The UNCA Advantage

The synthesis of Fmoc-L-Alanine UNCA is a dehydration cyclization of Fmoc-L-Alanine. The resulting 5-membered oxazolidine-2,5-dione ring is highly activated towards nucleophiles (amines).

-

Mechanism of Action: Upon nucleophilic attack by an amine (peptide N-terminus), the ring opens to form a carbamate. Subsequent decarboxylation is blocked by the stable Fmoc urethane linkage, resulting in a clean amide bond formation with CO₂ as the only theoretical byproduct (though in practice, the Fmoc-NCA acts as a highly activated ester).

-

Why not standard coupling reagents? Standard reagents (HATU/DIPEA) can lead to racemization or slow kinetics in sterically hindered sequences. UNCAs provide "clean" activation, often requiring no base, thus preserving chirality.

The Synthetic Route: The Fuller Method

The most authoritative protocol for UNCA synthesis was established by William D. Fuller et al. (1990). It utilizes thionyl chloride (

Reaction Scheme:

Part 2: Experimental Protocol

Materials & Pre-requisites

Critical Quality Attribute (CQA): Moisture control is paramount. The UNCA ring is hydrolytically unstable.

| Reagent | Grade | Role | Handling Note |

| Fmoc-L-Alanine | >99% Purity | Starting Material | Dry in vacuum desiccator over |

| Thionyl Chloride ( | ReagentPlus® | Dehydrating Agent | Distill immediately before use or use fresh ampules. |

| Tetrahydrofuran (THF) | Anhydrous | Solvent | Distilled over Na/Benzophenone or from SPS (Solvent Purification System). |

| n-Heptane | HPLC Grade | Precipitant | Dry over molecular sieves. |

| Dichloromethane (DCM) | Anhydrous | Solvent | For workup/recrystallization. |

Step-by-Step Methodology

Phase A: Reaction Setup

-

Apparatus Preparation: Flame-dry a 2-neck round-bottom flask (RBF) equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet. Maintain a positive pressure of dry nitrogen throughout.

-

Solvation: Charge the flask with Fmoc-L-Alanine (10 mmol, 3.11 g) . Add anhydrous THF (50 mL) via syringe. Stir until the amino acid is fully dissolved or suspended as a fine slurry.

-

Reagent Addition: Cool the system to 0°C (ice bath). Add Thionyl Chloride (12 mmol, 0.87 mL) dropwise over 10 minutes.

-

Expert Insight: A slight excess (1.2 eq) ensures complete conversion, but too much excess complicates purification.

-

Phase B: Cyclization

-

Reaction: Remove the ice bath and allow the mixture to warm to Room Temperature (20-25°C) .

-

Monitoring: Stir for 2–4 hours . The reaction is visually indicated by the dissolution of any remaining solids and the cessation of HCl gas evolution.

-

Process Control: Take a 50 µL aliquot, dry under nitrogen, and run an IR spectrum. Look for the disappearance of the broad carboxylic acid -OH stretch (2500-3300 cm⁻¹) and the appearance of the characteristic anhydride doublet (see Characterization).

-

Phase C: Isolation & Purification[1]

-

Concentration: Evaporate the THF and excess

under reduced pressure (Rotavap) at <30°C . Do not heat significantly, as UNCAs are thermally sensitive. -

Azeotropic Drying: Redissolve the residue in a small volume of anhydrous DCM (10 mL) and re-evaporate to remove trace

and HCl. Repeat twice. -

Crystallization: Dissolve the resulting oil/solid in a minimal amount of anhydrous DCM or THF (approx 5-8 mL).

-

Precipitation: Slowly add anhydrous n-heptane (50-80 mL) with vigorous stirring. The Fmoc-Ala-NCA should precipitate as a white crystalline solid.

-

Filtration: Filter the precipitate under a nitrogen blanket (Schlenk filtration is ideal) to avoid moisture exposure. Wash with cold dry heptane.

-

Drying: Dry the product in a vacuum desiccator over KOH pellets (to neutralize acidic residues) and

for 12 hours.

Part 3: Characterization & Quality Control

Verify the identity and purity using the following metrics.

| Technique | Expected Signal | Interpretation |

| FT-IR | Doublet at ~1840 cm⁻¹ and ~1790 cm⁻¹ | Characteristic of the cyclic anhydride carbonyls. A single peak suggests hydrolysis (ring opening). |

| ¹H NMR | (CDCl₃) | Confirm integrity of Fmoc group and Alanine side chain. Absence of broad acid peak. |

| Melting Point | ~145–150°C (Dec) | Sharp melting point indicates high purity. Broadening indicates hydrolysis. |

| HPLC | Single peak | Run in anhydrous acetonitrile/water gradient (rapid injection) to minimize on-column hydrolysis. |

Part 4: Mechanism & Workflow Visualization

Synthesis Pathway

The following diagram illustrates the transformation from the protected amino acid to the activated UNCA.

Caption: Reaction pathway for the conversion of Fmoc-L-Alanine to Fmoc-Ala-NCA via the acid chloride intermediate.

Process Workflow

This flowchart outlines the critical operational steps to ensure anhydrous integrity.

Caption: Operational workflow emphasizing temperature control and moisture exclusion points.

Part 5: Troubleshooting & Stability

Common Failure Modes

-

Oligomerization: If the reaction temperature exceeds 40°C, the NCA can self-polymerize or degrade. Correction: Keep evaporation baths below 30°C.

-

Hydrolysis: Appearance of a single carbonyl peak in IR or a broad melting point. Correction: Ensure all solvents are strictly anhydrous; store product in single-use aliquots.

-

Incomplete Cyclization: Presence of acid chloride (IR ~1780 cm⁻¹ single, sharp). Correction: Ensure reaction time is sufficient; verify

quality.

Storage

Fmoc-UNCAs are less stable than their free acid counterparts. Store at -20°C under an inert atmosphere (Argon/Nitrogen). Allow the vial to warm to room temperature before opening to prevent condensation.

References

-

Fuller, W. D., Cohen, M. P., Shabankareh, M., Blair, R. K., Goodman, M., & Naider, F. R. (1990). Urethane-protected α-amino acid N-carboxyanhydrides and N-thiocarboxyanhydrides: New activated amino acid derivatives. Journal of the American Chemical Society, 112(20), 7414-7416. Link

-

Fehrentz, J. A., Genu-Dellac, C., Amblard, M., Winternitz, F., Loffet, A., & Martinez, J. (1994). Synthesis of urethane-protected N-carboxyanhydrides (UNCAs) and their use in peptide synthesis. Journal of Peptide Science, 1(2), 124-131. Link

-

Kricheldorf, H. R. (1987).[1] α-Aminoacid-N-Carboxy-Anhydrides and Related Heterocycles. Springer-Verlag Berlin Heidelberg. Link

Sources

Preservation and Handling of Fmoc-Alanine N-Carboxyanhydride (Fmoc-Ala-NCA): A Technical Guide

Topic: Fmoc-alanine NCA Stability and Storage Conditions Content Type: Technical Guide / Whitepaper Persona: Senior Application Scientist

Executive Summary

The stability of Fmoc-alanine N-carboxyanhydride (Fmoc-Ala-NCA) is governed by a precarious kinetic balance. Unlike its stable precursor (Fmoc-Ala-OH), the NCA derivative is a high-energy "Leuchs anhydride" designed for ring-opening polymerization (ROP). Its reactivity—the very trait that makes it valuable—renders it acutely susceptible to moisture-induced hydrolysis and thermal degradation.

This guide moves beyond basic "store in freezer" advice. It details the mechanistic drivers of decomposition, establishes a self-validating storage protocol (The "Anhydrous Chain of Custody"), and provides the technical grounding necessary to maintain monomer fidelity for high-precision polypeptide synthesis.

Part 1: The Chemistry of Instability

To preserve Fmoc-Ala-NCA, one must understand how it dies. The degradation is not a passive aging process but an active, autocatalytic cascade.

The Hydrolytic Trigger

The primary threat to Fmoc-Ala-NCA is trace moisture. Water acts as a nucleophile, attacking the carbonyl at the C-5 or C-2 position of the anhydride ring.

-

Ring Opening: Water attacks the NCA, forming an unstable carbamic acid intermediate.

-

Decarboxylation: This intermediate rapidly loses CO₂, yielding the free amine (Fmoc-alanine) or the deprotected amino acid if the Fmoc group is compromised.

-

The "Amine Mechanism" (Autocatalysis): This is the critical failure point. The newly formed amine is a nucleophile.[1] It attacks remaining intact NCA molecules, initiating uncontrolled oligomerization.

Key Insight: A purity of 98% is often insufficient if the remaining 2% contains amines or water, as these impurities actively catalyze the destruction of the remaining stock.

The Fmoc Specificity

Fmoc-NCAs possess a unique vulnerability compared to Benzyl- or Z-protected NCAs. The fluorenylmethyloxycarbonyl (Fmoc) group is base-labile. If storage conditions allow for the accumulation of amine byproducts (via partial hydrolysis), these amines can cleave the Fmoc group itself, accelerating the degradation cycle exponentially.

Degradation Pathway Diagram

Figure 1: The Autocatalytic Degradation Cycle. Note that the formation of a single amine molecule can trigger the polymerization of many NCA molecules.

Part 2: Critical Storage Parameters

The following parameters define the "Safe Zone" for Fmoc-Ala-NCA storage.

| Parameter | Specification | Scientific Rationale |

| Temperature | -20°C to -80°C | Arrhenius kinetics dictate that lower temperatures significantly retard the rate of spontaneous ring-opening. -80°C is preferred for storage >1 month. |

| Atmosphere | Argon or Nitrogen (Grade 5.0) | Oxygen is less critical than moisture, but standard air contains humidity. Inert gas prevents hydrolysis. Argon is heavier than air and offers better blanket protection in vials. |

| Container | Silanized Glass / Teflon-lined Cap | Untreated glass has surface hydroxyls (-OH) that can react with NCAs over time. Silanization passivates the surface. |

| Physical State | Crystalline Solid | Oils or amorphous solids have higher molecular mobility, facilitating intermolecular reactions. Always recrystallize to a solid before long-term storage. |

| Desiccant | P₂O₅ or Drierite | Secondary containment (desiccator) is mandatory. The freezer environment is humid; a double-barrier system is required. |

Part 3: The "Anhydrous Chain of Custody" Protocol

This protocol ensures that the material is not only stored correctly but handled in a way that preserves its integrity during transitions.

Prerequisite: The Thaw Rule

CRITICAL: Never open a cold NCA vial in ambient air.

-

Mechanism of Failure: Opening a -20°C vial in a 25°C room causes immediate condensation of atmospheric moisture onto the monomer.

-

Procedure: Remove vial from freezer -> Place in a desiccator -> Allow to reach room temperature (approx. 30-60 mins) -> Transfer to Glovebox or Schlenk line before opening.

Purification & Storage Workflow

If the Fmoc-Ala-NCA appears sticky, off-white, or smells of acid, it must be recrystallized before storage.

Reagents:

-

Anhydrous THF (Solvent)

-

Anhydrous Hexane (Anti-solvent)

-

Glovebox or Schlenk line setup.

Step-by-Step Protocol:

-

Dissolution: In a glovebox, dissolve the crude Fmoc-Ala-NCA in the minimum amount of dry THF at room temperature.

-

Filtration: Pass through a 0.2 µm PTFE syringe filter to remove insoluble oligomers.

-

Precipitation: Layer anhydrous hexane (3x volume of THF) slowly over the solution. Do not mix immediately; allow diffusion to grow crystals.

-

Isolation: Cool to -20°C to maximize yield. Filter the white crystals and wash with cold hexane.

-

Drying: Dry under high vacuum (<0.1 mbar) for 4–6 hours to remove all solvent traces. Solvent inclusion can plasticize the crystal lattice, lowering stability.

-

Packaging: Transfer to a silanized vial. Flush with Argon. Seal cap with Parafilm. Place inside a secondary container (jar) with desiccant.

Workflow Diagram

Figure 2: The Anhydrous Chain of Custody. Strictly following the retrieval phase prevents condensation-induced degradation.

Part 4: Quality Control (Self-Validation)

Before using stored Fmoc-Ala-NCA for critical experiments, validate its quality.

-

Visual Inspection:

-

Pass: White, crystalline powder.

-

Fail: Yellowing, sticky/gummy texture, or reduced volume (indicating sublimation/decomposition).

-

-

FTIR Spectroscopy (The "Fingerprint"):

-

Look for two sharp carbonyl stretches characteristic of the NCA ring anhydride: ~1790 cm⁻¹ and ~1855 cm⁻¹ .

-

Warning Sign: A broad peak around 3300-3400 cm⁻¹ indicates -OH (water) or -NH (amine), signaling hydrolysis. A peak at 1650 cm⁻¹ suggests polypeptide formation.

-

-

Solubility Test:

-

Dissolve a small amount in dry THF. It should dissolve instantly and clearly. Turbidity indicates insoluble polypeptide oligomers.

-

References

-

Kramer, J. R., & Deming, T. J. (2010).[2] General Method for Purification of α-Amino Acid-N-carboxyanhydrides Using Flash Chromatography. Biomacromolecules, 11(12), 3668–3672.[2]

-

[Link]

-

-

Hadley, J. S., et al. (2012). Synthesis of Polypeptides by Ring-Opening Polymerization of α-Amino Acid N-Carboxyanhydrides. Polymer Chemistry, 3, 1677-1687.

-

[Link]

-

-

Kricheldorf, H. R. (2006). Polypeptides and 100 Years of Chemistry of α-Amino Acid N-Carboxyanhydrides.

-

[Link]

-

-

Cheng, J., & Deming, T. J. (2012). Synthesis of Polypeptides by Ring-Opening Polymerization of α-Amino Acid N-Carboxyanhydrides. Topics in Current Chemistry, 310, 1–26.

-

[Link]

-

Sources

Leuchs' Anhydrides: Precision Synthesis and Polymerization for Therapeutic Applications

Executive Summary & Historical Context

Leuchs' Anhydrides , formally known as

Unlike solid-phase peptide synthesis (SPPS), which is limited to short oligomers, NCA ring-opening polymerization (ROP) enables the creation of high-molecular-weight polypeptides (>100 residues) with defined secondary structures (

The Core Challenge: NCAs are "Janus" molecules—their high reactivity, which drives polymerization, also makes them notoriously unstable. They are prone to hydrolysis by trace moisture and uncontrolled polymerization by trace amines. Success in this field requires a mastery of inert atmosphere techniques and purification rigor .

Module 1: Synthesis of NCAs

While Hermann Leuchs used acid chlorides, the modern industry standard is the Fuchs-Farthing method (1950), which utilizes phosgene or its solid equivalents (Triphosgene) [2].

The Fuchs-Farthing Mechanism

The reaction involves the direct phosgenation of an unprotected

-

Nucleophilic Attack: The amino group attacks the phosgene carbonyl.

-

Cyclization: The intermediate carbamoyl chloride cyclizes, eliminating HCl.

-

Critical Control Point: The generated HCl is autocatalytic for NCA decomposition and must be removed.

Protocol: Synthesis of -Benzyl-L-Glutamate NCA (BLG-NCA)

Note: All steps must be performed in a fume hood due to phosgene generation.

| Parameter | Specification |

| Reagents | H-Glu(OBn)-OH (1 eq), Triphosgene (0.35 eq), |

| Solvent | Anhydrous THF or Dioxane (Dried over CaH |

| Temperature | Reflux (approx. 60–70°C). |

| Atmosphere | Dry Nitrogen/Argon (Schlenk line). |

Step-by-Step Methodology:

-

Suspension: Suspend finely ground L-glutamic acid

-benzyl ester in anhydrous THF under inert flow. -

Scavenging: Add

-pinene (or limonene). Why? Pinene acts as an HCl trap (forming pinene hydrochloride), preventing the acid-catalyzed ring-opening of the forming NCA [3]. -

Phosgenation: Add triphosgene. Heat to reflux. The suspension will clear as the amino acid converts to the soluble NCA.

-

Completion: Reaction is complete when the solution is clear and no solids remain (approx. 2–4 hours).

-

Isolation: Evaporate solvent under vacuum. The crude oil/solid requires immediate purification.

Visualization: Synthesis Pathway

Figure 1: The Fuchs-Farthing pathway.[1][2] The elimination of HCl is the thermodynamic driving force but also the kinetic liability.

Module 2: The Purification Gatekeeper

Purification is the single most common failure point. Trace acid inhibits polymerization; trace water initiates it uncontrollably.

The "Gold Standard" Purification Protocol:

-

Washing: Dissolve crude NCA in Ethyl Acetate. Wash rapidly (<5 min) with ice-cold aqueous NaHCO

to neutralize HCl, then cold water. Dry over MgSO -

Recrystallization: Use a solvent/non-solvent system (e.g., THF/Hexane) inside a glovebox .

-

Criteria: The NCA must be white crystals. A melting point test should be sharp.

-

Storage: -20°C in a glovebox.

Module 3: Polymerization Mechanisms

Controlling the Ring-Opening Polymerization (ROP) is essential for defining the polymer's architecture.

Comparative Mechanisms

| Mechanism | Initiator | Description | Pros/Cons |

| NAM (Normal Amine Mechanism) | Primary Amines (R-NH | Nucleophilic attack at C-5 carbonyl.[1][4] | Pro: Living character, linear growth.Con: Slow; "Chain end" termination possible. |

| AM (Activated Monomer) | Strong Bases (Tertiary amines, Alkoxides) | Deprotonation of the NCA ring Nitrogen (N-3). | Pro: Very fast.Con: High polydispersity (PDI); loss of molecular weight control. |

| Transition Metal (Deming Method) | Co(0), Ni(0) complexes | Oxidative addition across the anhydride bond.[5] | Pro: True living polymerization; suppresses termination.Con: Requires catalyst synthesis [4]. |

The Deming Breakthrough (Transition Metal Catalysis)

In 1997, Deming demonstrated that using zerovalent Nickel or Cobalt complexes (e.g., bpyNi(COD)) forms a stable metallacycle intermediate. This prevents the "dead chain" formation common in amine-initiated systems, allowing the synthesis of block copolypeptides with defined lengths [5].

Visualization: NAM vs. AM vs. Metal

Figure 2: Divergent pathways. NAM and Metal catalysis yield controlled polymers; AM yields rapid but uncontrolled growth.[6]

Practical Protocol: Living Polymerization of BLG-NCA

Objective: Target Degree of Polymerization (DP) = 50.

-

Preparation: In a glovebox (

ppm, -

Initiator: Prepare a stock solution of Hexylamine (primary amine) in DMF.

-

Inoculation: Add initiator to monomer solution. M/I ratio = 50:1.

-

Calculation: 1 mmol NCA / 50 = 0.02 mmol Hexylamine.

-

-

Reaction: Stir at room temperature. Monitor CO

evolution (bubbler) or FTIR (disappearance of anhydride peaks at 1780/1850 cm -

Termination: Precipitate into cold diethyl ether. Centrifuge and dry.

Self-Validating Check:

-

FTIR: The final polymer should show Amide I (1650 cm

) and Amide II (1540 cm -

GPC: Dispersity (

) should be < 1.2 for a successful NAM polymerization.

Applications in Drug Development

The unique capability of NCAs to form secondary structures drives their utility:

-

Block Copolymers (PEG-b-Poly(Glu)): Spontaneously assemble into micelles for hydrophobic drug solubilization (e.g., Doxorubicin).

-

Polypeptide Vesicles (Polymersomes): Mimic viral capsids for gene delivery.

-

Stimuli-Responsive Hydrogels: Utilizing the helix-coil transition (pH or temperature triggered) to release payload.

References

-

Leuchs, H. (1906).[1][7][3][8] Ueber die Glycin-carbonsäure. Berichte der deutschen chemischen Gesellschaft.

-

Coleman, D., & Farthing, A. C. (1950).[1] Synthetic polypeptides.[7][2][5][8][9][10][11][12] Part I. Preparation and polymerization of oxazolid-2: 5-diones. Journal of the Chemical Society.

-

Kricheldorf, H. R. (2006).[13] Polypeptides and 100 Years of Chemistry of

-Amino Acid N-Carboxyanhydrides. Angewandte Chemie International Edition. -

Deming, T. J. (1997).[1][4][6][13] Facile synthesis of block copolypeptides of defined architecture. Nature.

-

Cheng, J., & Deming, T. J. (2012).

-Amino Acid N-Carboxyanhydrides. Topics in Current Chemistry.

Sources

- 1. Frontiers | Density Functional Theory Studies on the Synthesis of Poly(α-Amino Acid)s Via the Amine-Mediated Ring Opening Polymerizations of N-Carboxyanhydrides and N-Thiocarboxyanhydrides [frontiersin.org]

- 2. Rapid and Mild Synthesis of Amino Acid N-Carboxy Anhydrides Using Basic-to-Acidic Flash Switching in a Micro-flow Reactor | Laboratory for Chemistry and Life Science, Institute of Integrated Research | Institute of Science Tokyo [res.titech.ac.jp]

- 3. tandfonline.com [tandfonline.com]

- 4. Density Functional Theory Studies on the Synthesis of Poly(α-Amino Acid)s Via the Amine-Mediated Ring Opening Polymerizations of N-Carboxyanhydrides and N-Thiocarboxyanhydrides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. cheng.matse.illinois.edu [cheng.matse.illinois.edu]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Amino acid N-carboxyanhydride - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. Open-vessel polymerization of N-carboxyanhydride (NCA) for polypeptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. chemrxiv.org [chemrxiv.org]

- 13. researchgate.net [researchgate.net]

Precision Polypeptide Synthesis: A Technical Guide to NCA Polymerization

Executive Summary

The ring-opening polymerization (ROP) of

This guide moves beyond basic textbook definitions to provide a rigorous, field-validated framework for achieving "living" polymerization characteristics. We focus on the causality between monomer purity, initiator selection, and polydispersity control, providing a roadmap for researchers in drug delivery and tissue engineering.

Part 1: The Monomer – Purity as the Precursor to Control

The axiom of NCA polymerization is simple: Impurities are not inert; they are terminators. The vast majority of failed polymerizations stem from trace acid (HCl) or water in the monomer feedstock.

The Fuchs-Farthing Method & The HCl Problem

The industry standard for NCA synthesis is the Fuchs-Farthing method , utilizing triphosgene (or phosgene) to cyclize amino acids.[1][2]

-

Reaction: Amino Acid + Triphosgene

NCA + HCl + CO -

The Critical Flaw: The generated HCl can protonate the amine initiator or ring-open the NCA prematurely. Traditional recrystallization often fails to remove trace HCl completely.

Modern Purification: The Flash Chromatography Standard

In 2010, Kramer and Deming introduced a paradigm shift: Anhydrous Flash Column Chromatography . Unlike recrystallization, this method effectively separates the NCA from acid impurities and decomposition products.

-

Protocol Insight: Use a silica column stored in a glovebox or heat-dried under vacuum. Elute with anhydrous THF/Hexanes.

-

Validation: A pure NCA monomer should yield a clear, colorless solution in THF and show sharp melting points (if crystalline).

Part 2: The Mechanistic Battlefield (NAM vs. AMM)

To control molecular weight distribution (MWD), one must understand the competition between nucleophilic attack and deprotonation.

Normal Amine Mechanism (NAM)[3][4]

-

Process: A primary amine attacks the C-5 carbonyl of the NCA ring. This opens the ring, releases CO

, and exposes a new primary amine at the chain end to propagate the reaction.[1] -

Result: Linear growth, controlled molecular weight (

), narrow polydispersity (PDI < 1.2).[6]

Activated Monomer Mechanism (AMM)[3][4][5]

-

Driver: Basicity.

-

Process: If the initiator is too basic (or sterically hindered), it deprotonates the N-H group of the NCA ring instead of attacking the carbonyl. The resulting "activated" NCA anion attacks another monomer.[1]

-

Result: The chain end is an N-acyl NCA, not an amine. This leads to slow initiation, chain transfer, and broad PDI (> 1.5).

Visualization of Competing Pathways

Figure 1: The bifurcation of NCA polymerization pathways. Controlling the initiator's nucleophilicity-to-basicity ratio is critical for favoring NAM over AMM.

Part 3: Strategies for "Living" Control

To suppress AMM and side reactions, three dominant strategies have emerged.

| Strategy | Key Initiator Types | Mechanism of Control | Pros | Cons |

| Transition Metal Catalysis | Zerovalent Ni, Co (Deming) | Forms a stable metallacycle intermediate that prevents chain transfer. | Excellent control; PDI < 1.1; Works for complex architectures. | Requires removal of toxic metals; Air sensitive. |

| Silazane Chemistry | N-TMS amines (HMDS) | N-Trimethylsilyl group prevents formation of the "activated" anion; ensures NAM. | Metal-free; Easy to handle; Commercial availability. | Slower kinetics than metals; Requires strictly dry conditions. |

| High Vacuum / Low Temp | Primary Amines | Removes CO | "Clean" chemistry (no catalyst residues). | Technically demanding setup (high vacuum lines). |

The Silazane Advantage (N-TMS Amines)

For most drug delivery applications, N-trimethylsilyl (TMS) amines are the preferred balance of control and ease. The TMS group renders the amine non-basic enough to prevent deprotonation (stopping AMM) but sufficiently nucleophilic to attack the NCA carbonyl (promoting NAM).

Part 4: Validated Experimental Protocol (BLG-NCA)

Objective: Synthesis of Poly(

Pre-requisites & Environment

-

Glovebox: Essential.

< 1.0 ppm, -

Solvent: Anhydrous DMF or THF, dried over alumina columns or distilled from Na/Benzophenone.

-

Monomer: BLG-NCA, purified via flash chromatography (Kramer method).

Step-by-Step Workflow

-

Stock Solution Preparation (Inside Glovebox):

-

Dissolve BLG-NCA (500 mg, 1.9 mmol) in anhydrous DMF (5 mL).

-

Self-Validation: The solution must be perfectly clear. Cloudiness indicates oligomerization or salt contamination.

-

-

Initiator Addition:

-

Prepare a stock solution of N-TMS-benzylamine in DMF.

-

Add calculated volume to the monomer solution (Monomer:Initiator ratio = 100:1).

-

-

Propagation:

-

Stir at room temperature (20-25°C).

-

Monitoring: Unlike vinyl polymerization, NCA ROP releases CO

. Ensure the vessel is open to the glovebox atmosphere (or connected to a bubbler) to allow gas escape. -

Endpoint Detection: Monitor FTIR. Disappearance of anhydride peaks at 1854 cm

and 1790 cm

-

-

Termination & Isolation:

-

Remove from glovebox.

-

Pour reaction mixture into excess cold diethyl ether (10x volume).

-

Centrifuge the white precipitate; wash 3x with ether to remove unreacted monomer.

-

Dry under vacuum.

-

Experimental Logic Flow

Figure 2: Operational workflow for controlled NCA polymerization. Note the feedback loop at the FTIR validation step.

Part 5: Applications in Drug Development

The precision achieved via these methods is not academic; it is the foundation of modern nanomedicine.

-

PEG-b-Polypeptide Micelles:

-

By using PEG-amine (or PEG-TMS-amine) as the macro-initiator, researchers create amphiphilic block copolymers.

-

Utility: Solubilization of hydrophobic drugs (e.g., Paclitaxel) in the polypeptide core (PBLG block), with the PEG shell providing stealth properties.

-

-

Stimuli-Responsive Hydrogels:

-

Copolypeptides containing L-lysine and L-leucine can form hydrogels that degrade enzymatically.

-

Utility: Localized depot delivery where the rate of release is controlled by the polymer degradation rate.

-

References

-

Deming, T. J. (1997).[7][3] Facile synthesis of block copolypeptides of defined architecture. Nature, 390(6658), 386–389. [Link]

-

Kramer, J. R., & Deming, T. J. (2010). General method for purification of α-amino acid-N-carboxyanhydrides using flash chromatography. Biomacromolecules, 11(12), 3668–3672. [Link]

-

Lu, H., & Cheng, J. (2007).[3][5] Hexamethyldisilazane-mediated controlled polymerization of α-amino acid N-carboxyanhydrides. Journal of the American Chemical Society, 129(46), 14114–14115. [Link]

-

Kricheldorf, H. R. (2006).[3] Polypeptides and 100 years of chemistry of α-amino acid N-carboxyanhydrides. Angewandte Chemie International Edition, 45(35), 5752–5784. [Link]

-

Deng, C., Wu, J., Cheng, R., Meng, F., Klok, H. A., & Zhong, Z. (2014). Functional polypeptide and hybrid materials: Precision synthesis via α-amino acid N-carboxyanhydride polymerization and emerging biomedical applications.[7] Progress in Polymer Science, 39(2), 330–364. [Link]

Sources

- 1. Strategies to Fabricate Polypeptide-Based Structures via Ring-Opening Polymerization of N-Carboxyanhydrides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Rapid and Mild Synthesis of Amino Acid N-Carboxy Anhydrides Using Basic-to-Acidic Flash Switching in a Micro-flow Reactor | Laboratory for Chemistry and Life Science, Institute of Integrated Research | Institute of Science Tokyo [res.titech.ac.jp]

- 3. Density Functional Theory Studies on the Synthesis of Poly(α-Amino Acid)s Via the Amine-Mediated Ring Opening Polymerizations of N-Carboxyanhydrides and N-Thiocarboxyanhydrides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. cheng.matse.illinois.edu [cheng.matse.illinois.edu]

- 5. Frontiers | Density Functional Theory Studies on the Synthesis of Poly(α-Amino Acid)s Via the Amine-Mediated Ring Opening Polymerizations of N-Carboxyanhydrides and N-Thiocarboxyanhydrides [frontiersin.org]

- 6. escholarship.org [escholarship.org]

- 7. researchgate.net [researchgate.net]

A Technical Guide to Fmoc-Alanine N-Carboxyanhydride (NCA): Synthesis, Properties, and Applications in Advanced Peptide Chemistries

This guide provides an in-depth technical overview of Nα-(9-Fluorenylmethoxycarbonyl)-L-alanine N-carboxyanhydride (Fmoc-Ala-NCA), a critical building block for researchers, chemists, and drug development professionals engaged in advanced peptide synthesis. We will explore its fundamental physicochemical properties, detailed synthesis and purification protocols, the underlying reaction mechanisms, and its strategic applications in modern peptide chemistry.

Introduction: The Strategic Importance of Fmoc-Alanine NCA

In the realm of peptide science, the precise and efficient assembly of amino acid sequences is paramount. The N-carboxyanhydride (NCA) moiety represents a highly activated form of an amino acid, primed for polymerization. When combined with the versatile 9-fluorenylmethoxycarbonyl (Fmoc) protecting group, Fmoc-alanine NCA emerges as a powerful reagent for the synthesis of complex polypeptides and for specialized applications in solid-phase peptide synthesis (SPPS).

The Fmoc group is renowned for its base-lability, allowing for orthogonal deprotection strategies in the presence of acid-labile side-chain protecting groups. This characteristic is a cornerstone of modern SPPS and is crucial for the synthesis of sensitive or modified peptides.[][2] The NCA ring, upon initiation, undergoes a ring-opening polymerization, providing a rapid and efficient route to poly-L-alanine or for the introduction of alanine residues in a controlled manner.[3][4] This guide will provide the foundational knowledge and practical protocols to effectively utilize Fmoc-alanine NCA in your research and development endeavors.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physical and chemical properties of Fmoc-alanine NCA is essential for its successful application. The key quantitative data for this compound are summarized in the table below.

| Property | Value | Source |

| Chemical Formula | C₁₉H₁₅NO₅ | |

| Molar Mass | 337.33 g/mol | |

| IUPAC Name | (9H-fluoren-9-yl)methyl (S)-4-methyl-2,5-dioxooxazolidine-3-carboxylate | |

| CAS Number | 125814-20-2 | |

| Appearance | Expected to be a white to off-white solid | General knowledge |

| Storage Conditions | Store at 0-8 °C, protected from moisture |

Spectroscopic Characterization:

While specific spectra are dependent on the acquisition parameters, the expected key features for the characterization of Fmoc-alanine NCA are:

-

Fourier-Transform Infrared (FTIR) Spectroscopy: Characteristic strong carbonyl stretching frequencies for the anhydride (~1850 and ~1780 cm⁻¹) and the carbamate (~1720 cm⁻¹).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Resonances corresponding to the fluorenyl group, the alanine α-proton and methyl group, and the carbonyl carbons of the NCA ring and Fmoc group. The chirality of the alanine will be evident in the splitting patterns.

-

Mass Spectrometry (MS): A molecular ion peak corresponding to the calculated molecular weight, which can be observed using soft ionization techniques like electrospray ionization (ESI).

Synthesis of Fmoc-Alanine NCA: A Detailed Experimental Protocol

The synthesis of Fmoc-alanine NCA is typically achieved through the cyclization of its precursor, Fmoc-L-alanine, using a phosgene equivalent. The following protocol is a representative procedure based on the well-established Fuchs-Farthing method for NCA synthesis, which utilizes a safer alternative to phosgene gas, such as triphosgene.[5]

3.1. Synthesis of the Precursor: Fmoc-L-Alanine

The first step involves the protection of L-alanine with the Fmoc group.

Experimental Protocol:

-

In a suitable reaction vessel, dissolve L-alanine (1 equivalent) in a 10% aqueous solution of sodium carbonate.

-

Cool the solution in an ice bath with stirring.

-

In a separate flask, dissolve 9-fluorenylmethyl chloroformate (Fmoc-Cl) (1 equivalent) in a suitable organic solvent such as dioxane.

-

Add the Fmoc-Cl solution dropwise to the cold L-alanine solution over a period of 30-60 minutes, maintaining the temperature at 0-5 °C.[6]

-

Allow the reaction mixture to stir at room temperature for several hours or overnight.[7]

-

After the reaction is complete, extract the mixture with a non-polar organic solvent like ether to remove any unreacted Fmoc-Cl and byproducts.

-

Acidify the aqueous layer to a pH of approximately 2-3 with a strong acid (e.g., concentrated HCl) while cooling in an ice bath. A white precipitate of Fmoc-L-alanine will form.[6]

-

Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum.

-

The crude product can be recrystallized from a suitable solvent system (e.g., methanol-petroleum ether) to yield pure Fmoc-L-alanine.[6]

3.2. Cyclization to Fmoc-Alanine NCA

This step involves the formation of the N-carboxyanhydride ring from Fmoc-L-alanine.

Experimental Protocol:

-

Strictly under anhydrous conditions and in an inert atmosphere (e.g., nitrogen or argon) , suspend Fmoc-L-alanine (1 equivalent) in an anhydrous, non-protic solvent such as tetrahydrofuran (THF) or ethyl acetate.

-

To this suspension, add triphosgene (a solid, safer alternative to phosgene) (approximately 0.4 equivalents) in a single portion. Caution: Triphosgene is toxic and should be handled with extreme care in a well-ventilated fume hood.

-

Heat the reaction mixture to reflux (typically 50-60 °C) and monitor the reaction progress by observing the dissolution of the starting material and the evolution of gas (HCl). The reaction is typically complete within a few hours.

-

Once the reaction is complete, cool the mixture to room temperature and remove any insoluble byproducts by filtration.

-

The solvent is then removed under reduced pressure to yield the crude Fmoc-alanine NCA.

-

Purification is typically achieved by recrystallization from a suitable solvent system, such as THF/hexane or ethyl acetate/hexane. The purified product should be stored under anhydrous conditions at a low temperature (0-8 °C).

Mechanistic Insights: The "Why" Behind the Protocol

4.1. Fmoc Protection:

The reaction of the amino group of L-alanine with Fmoc-Cl is a nucleophilic acyl substitution. The basic conditions (sodium carbonate) are necessary to deprotonate the amino group, rendering it a more potent nucleophile to attack the electrophilic carbonyl carbon of the chloroformate.

4.2. NCA Ring Formation (Fuchs-Farthing Method):

The formation of the NCA ring from the N-protected amino acid using a phosgene equivalent proceeds through a series of steps. Triphosgene, in the presence of trace moisture or upon heating, dissociates to form phosgene in situ. The carboxylic acid of Fmoc-alanine is converted to an acid chloride, which then undergoes an intramolecular nucleophilic attack by the nitrogen of the carbamate, followed by the elimination of a chloride ion to form the five-membered NCA ring.

Caption: Synthetic workflow for Fmoc-Alanine NCA.

Applications in Drug Development and Peptide Science

Fmoc-alanine NCA is a valuable tool in the synthesis of polypeptides with diverse applications in drug delivery, biomaterials, and fundamental biochemical studies.

-

Ring-Opening Polymerization (ROP): The primary application of Fmoc-alanine NCA is in the synthesis of poly-L-alanine. The polymerization can be initiated by various nucleophiles, such as primary amines, leading to the formation of polypeptides with controlled molecular weights.[3] The polymerization proceeds via a "normal amine mechanism" where the initiator attacks the carbonyl of the NCA, leading to ring opening and the formation of a growing polymer chain with a terminal amine that can further react with another NCA monomer.[3][5]

Caption: Simplified mechanism of NCA ring-opening polymerization.

-

Controlled Polypeptide Synthesis: The use of Fmoc-protected NCAs allows for the synthesis of block copolymers and other complex polypeptide architectures. The Fmoc group can be selectively removed after polymerization to expose a primary amine, which can then be used to initiate the polymerization of a different NCA monomer or be further functionalized.

-

Drug Delivery Systems: Polypeptides derived from Fmoc-alanine NCA can self-assemble into various nanostructures, such as micelles and vesicles, which are promising candidates for drug delivery vehicles.[8]

-

Biomaterials: The resulting poly-L-alanine can be used to create biodegradable and biocompatible materials for tissue engineering and other biomedical applications.

Safety and Handling

Fmoc-alanine NCA should be handled with appropriate safety precautions. It is known to cause skin and eye irritation and may cause respiratory irritation.[9] It is crucial to handle this compound in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The precursor, Fmoc-L-alanine, is generally considered less hazardous, but standard laboratory safety practices should still be followed.[10][11]

Conclusion

Fmoc-alanine N-carboxyanhydride is a highly valuable and versatile building block in modern peptide and polymer chemistry. Its unique combination of a base-labile protecting group and a highly reactive anhydride ring enables the efficient synthesis of well-defined polypeptides with a wide range of applications in drug development, biomaterials science, and nanotechnology. A thorough understanding of its synthesis, properties, and the underlying reaction mechanisms, as detailed in this guide, is crucial for its effective and safe utilization in the laboratory.

References

-

PrepChem. Synthesis of Fmoc-L-alanine. [Link]

-

PubMed. Synthesis of α-Amino Acid N-Carboxyanhydrides. [Link]

-

Utrecht University Research Portal. Preparation of poly-N-methyl-aminooxy-serine polypeptides by NCA ring-opening polymerization for modification with reducing oligosaccharides. [Link]

-

CNKI. Synthesis of N-Carboxy Alanine Anhydride from Alanine and Dimethyl Carbonate over NaZnPO4 in One-pot. [Link]

-

Nowick Laboratory, UC Irvine. Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). [Link]

-

Cheng Research Group, University of Illinois. Synthesis of Polypeptides by Ring-Opening Polymerization of a-Amino Acid N-Carboxyanhydrides. [Link]

-

MPG.PuRe. Controlled ring-opening polymerization of α-amino acid N-carboxyanhydrides in the presence of tertiary amines. [Link]

-

Luxembourg Bio Technologies. Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. [Link]

-

Frontiers in Chemistry. Density Functional Theory Studies on the Synthesis of Poly(α-Amino Acid)s Via the Amine-Mediated Ring Opening Polymerizations of N-Carboxyanhydrides and N-Thiocarboxyanhydrides. [Link]

-

MDPI. Strategies to Fabricate Polypeptide-Based Structures via Ring-Opening Polymerization of N-Carboxyanhydrides. [Link]

-

Chemical Society Reviews. Ring opening polymerization of α-amino acids: advances in synthesis, architecture and applications of polypeptides and their hybrids. [Link]

-

Chemical Society Reviews. Secondary structures in synthetic polypeptides from N-carboxyanhydrides: design, modulation, association, and material applications. [Link]

-

Carl ROTH. Safety Data Sheet: Fmoc-L-Alanine monohydrate. [Link]

-

MDPI. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? [Link]

-

PubMed. Identification of Fmoc-beta-Ala-OH and Fmoc-beta-Ala-amino acid-OH as new impurities in Fmoc-protected amino acid derivatives. [Link]

-

AAPPTec. MSDS - Safety Data Sheet. [Link]

-

ResearchGate. Identification of Fmoc-β-Ala-OH and Fmoc-β-Ala-amino acid-OH as new impurities in Fmoc-protected amino acid derivatives*. [Link]

-

PMC Isochem. Ala-NCA. [Link]

Sources

- 2. mdpi.com [mdpi.com]

- 3. cheng.matse.illinois.edu [cheng.matse.illinois.edu]

- 4. Ring opening polymerization of α-amino acids: advances in synthesis, architecture and applications of polypeptides and their hybrids - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 5. Frontiers | Density Functional Theory Studies on the Synthesis of Poly(α-Amino Acid)s Via the Amine-Mediated Ring Opening Polymerizations of N-Carboxyanhydrides and N-Thiocarboxyanhydrides [frontiersin.org]

- 6. prepchem.com [prepchem.com]

- 7. FMOC-Ala-OH synthesis - chemicalbook [chemicalbook.com]

- 8. Secondary structures in synthetic polypeptides from N-carboxyanhydrides: design, modulation, association, and material applications - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 9. biosynth.com [biosynth.com]

- 10. carlroth.com [carlroth.com]

- 11. fishersci.com [fishersci.com]

Fmoc-Ala-NCA: Synthesis, Evolution, and Polymerization Dynamics

A Technical Guide for Chemical Biology and Polymer Science

Executive Summary

The Fmoc-L-Alanine N-carboxyanhydride (Fmoc-Ala-NCA) represents a convergence of two pivotal methodologies in peptide chemistry: the Leuchs anhydride (NCA) ring-opening polymerization and the 9-fluorenylmethoxycarbonyl (Fmoc) orthogonal protection strategy. While standard NCAs (like Z-NCAs or Benzyl-NCAs) have been the workhorses of polypeptide synthesis for decades, Fmoc-NCAs offer a distinct advantage: base-labile deprotection that avoids the harsh acidic conditions (HBr/AcOH) required for traditional protecting groups.

However, this advantage creates a chemical paradox. The Fmoc group is base-sensitive, yet the primary method for NCA polymerization is amine-initiated (basic) ring-opening. This guide dissects the history, the synthetic resolution of this paradox, and provides a validated protocol for the generation and utilization of Fmoc-Ala-NCA.

Part 1: Historical Genesis and Chemical Evolution

The existence of Fmoc-Ala-NCA is not the result of a single discovery event, but the integration of three distinct chemical timelines.

The Foundation: Leuchs Anhydrides (1906)

In 1906, Hermann Leuchs discovered the N-carboxyanhydride while attempting to purify amino acid chlorides. He observed that heating N-ethoxycarbonyl-glycine chloride resulted in the loss of ethyl chloride and the formation of a cyclic anhydride.

-

Significance: This created the first "activated monomer" capable of releasing CO₂ to drive polymerization, forming the basis of all modern polypeptide synthesis.

The Fmoc Revolution (1970s)

Louis A. Carpino and G.Y. Han introduced the Fmoc group in 1970. Unlike the acid-labile Boc or Z groups, Fmoc is cleaved by secondary amines (piperidine) via a

-

Integration Challenge: Synthesizing Fmoc-NCAs was initially avoided because the standard NCA synthesis involved phosgene (producing HCl) or thionyl chloride/heat, conditions that could degrade the Fmoc moiety or lead to premature polymerization.

The "Living" Era (1997–Present)

The true utility of Fmoc-NCAs emerged with Timothy Deming's development of transition metal initiators (Nickel/Cobalt) in 1997. Unlike amine initiators, these metals allow for "living" polymerization without the "activated monomer" mechanism (proton transfer) that typically threatens the Fmoc group. This allowed for the synthesis of well-defined block copolymers using Fmoc-amino acids.

Part 2: The Chemical Imperative (Why Fmoc-Ala-NCA?)

In drug delivery and tissue engineering, the purity and definition of the polymer are paramount.

Comparison of N-Protected NCAs

| Feature | Z-NCA (Cbz) | Boc-NCA | Fmoc-NCA |

| Deprotection | Strong Acid (HBr/AcOH) or Hydrogenolysis | Strong Acid (TFA) | Mild Base (Piperidine) |

| Polymerization | Robust, standard for PBLG | Unstable, rarely used | Sensitive , requires controlled initiation |

| Solubility | Good in organic solvents | Moderate | High (Aromatic rings aid solubility) |

| Main Use | Bulk polypeptides | N/A | Block copolymers, SPPS integration |

The "Amine Paradox"

Standard NCA polymerization uses primary amines.[1][2]

-

Nucleophilic Attack: Amine attacks C-5 of the NCA ring.

-

Ring Opening: Releases CO₂ and extends the chain.

-

Side Reaction (Fmoc Risk): Basic amines can abstract the acidic proton from the Fmoc fluorenyl ring, causing fulvene elimination and protecting group loss during polymerization.

-

Solution: Use Triphosgene for acid-free synthesis and Transition Metal Initiators (e.g., Co(PMe₃)₄) or High-Vacuum techniques to minimize side reactions.

-

Part 3: Synthesis Protocol (The Triphosgene Method)

Safety Warning: This protocol involves Triphosgene (solid phosgene equivalent). Upon decomposition, it releases Phosgene gas, which is fatal if inhaled. All operations must be performed in a well-ventilated fume hood with a phosgene indicator badge present.

Reagents

-

Fmoc-L-Alanine (1.0 eq): High purity (>99%).

-

Triphosgene (0.35 eq): Stoichiometric ratio is 1/3 mol per mol of amino acid.

-

Alpha-Pinene (Scavenger): Optional, used to scavenge HCl if acid sensitivity is extreme.

-

Solvent: Anhydrous THF or Ethyl Acetate (Dried over molecular sieves).

-

Precipitant: Anhydrous Hexane or Heptane.

Step-by-Step Workflow

-

Dehydration (Critical): Ensure all glassware is flame-dried under vacuum. Moisture triggers NCA hydrolysis immediately.

-

Reaction Setup:

-

Suspend Fmoc-L-Alanine (5.0 g, 16 mmol) in anhydrous THF (50 mL) under Argon flow.

-

Add Triphosgene (1.66 g, 5.6 mmol).

-

Note: The reaction is endothermic initially but can exotherm upon decomposition.

-

-

Reflux/Heating:

-

Heat the mixture to 50°C.

-

Observation: The suspension will clarify as the Fmoc-Ala-NCA forms and dissolves.

-

Time: 1–3 hours. Monitor by IR (disappearance of acid peak, appearance of anhydride doublets).

-

-

Workup (The "Living" Requirement):

-

Cool to room temperature.

-

Concentrate the solution to ~10 mL under vacuum (trap phosgene vapors in NaOH solution).

-

Precipitation: Pour the concentrated oil into cold anhydrous Hexane (200 mL) with vigorous stirring. White crystals should form.

-

-

Purification (Recrystallization):

-

Why: To remove trace HCl and unreacted amine, which kill living polymerization.

-

Dissolve crude NCA in minimal THF.

-

Layer with Hexane (1:3 ratio) in a glovebox or under Argon.

-

Store at -20°C. Collect crystals.

-

Validation

-

FT-IR: Look for characteristic NCA doublets at 1855 cm⁻¹ and 1790 cm⁻¹ (C=O stretch).

-

1H NMR (CDCl₃): Check for the shift of the

-proton and preservation of the Fmoc aromatic signals (7.3–7.8 ppm). -

Melting Point: Sharp transition (decomposition) indicates purity.

Part 4: Reaction Mechanisms & Visualization

Synthesis Mechanism (Fmoc-Ala + Phosgene)

The formation involves the attack of the amino acid carboxylate on phosgene, followed by intramolecular cyclization.

Figure 1: The conversion of Fmoc-L-Alanine to its N-carboxyanhydride form using Triphosgene.[3][4]

Polymerization Pathways (The Competition)

Understanding the competition between the Normal Amine Mechanism (NAM) and the Activated Monomer Mechanism (AMM) is crucial for Fmoc stability.

Figure 2: Competition between Normal Amine Mechanism (NAM) and Activated Monomer Mechanism (AMM).

Part 5: Applications in Drug Development

Block Copolymer Synthesis

Fmoc-Ala-NCA is primarily used to synthesize Amphiphilic Block Copolymers (e.g., PEG-b-Poly(Ala)).

-

Workflow: An amine-functionalized PEG (PEG-NH₂) initiates the ROP of Fmoc-Ala-NCA.

-

Result: The Fmoc group remains on the N-terminus of the growing chain, allowing for post-polymerization modification or precise quantification of chain ends via UV-Vis (Fmoc absorbs at 301 nm).

Hydrogels and Tissue Scaffolds

Poly(alanine) segments are hydrophobic and tend to form

-

Advantage: The Fmoc group can be removed after assembly to expose amines for cross-linking or attaching growth factors, without degrading the polypeptide backbone.

"Click" Chemistry Precursors

Recent advances utilize Fmoc-NCAs to introduce reactive handles (like azides or alkynes) into the polymer side chains. The Fmoc protection ensures that the N-terminus does not interfere during the delicate "click" conjugation steps.

References

-

Leuchs, H. (1906).[3][5][6] "Ueber die Glycin-carbonsäure." Berichte der deutschen chemischen Gesellschaft. Link

-

Carpino, L. A., & Han, G. Y. (1970). "The 9-Fluorenylmethoxycarbonyl Amino-Protecting Group." Journal of the American Chemical Society. Link

-

Deming, T. J. (1997).[7] "Facile synthesis of block copolypeptides of defined architecture." Nature. Link

-

Daly, W. H., & Poche, D. (1988). "The preparation of N-carboxyanhydrides of α-amino acids using bis(trichloromethyl) carbonate." Tetrahedron Letters. Link

-

Kramer, J. R., & Deming, T. J. (2010).[8] "General Method for Purification of α-Amino Acid-N-Carboxyanhydrides Using Flash Chromatography." Biomacromolecules. Link

Sources

- 1. pure.mpg.de [pure.mpg.de]

- 2. researchgate.net [researchgate.net]

- 3. pmcisochem.fr [pmcisochem.fr]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. researchgate.net [researchgate.net]

- 6. N-Carbonsäureanhydrid-Methode – Wikipedia [de.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. Frontiers | Living Ring-Opening Polymerization of O-Carboxyanhydrides: The Search for Catalysts [frontiersin.org]

Methodological & Application

Mastering Polypeptide Synthesis: A Detailed Guide to High Vacuum Polymerization of Fmoc-Ala-NCA

For Researchers, Scientists, and Drug Development Professionals

This application note provides a comprehensive guide to the high vacuum ring-opening polymerization (ROP) of 9-fluorenylmethoxycarbonyl-L-alanine-N-carboxyanhydride (Fmoc-Ala-NCA). Authored from the perspective of a Senior Application Scientist, this document delves into the critical aspects of monomer synthesis, purification, controlled polymerization under high vacuum, and subsequent polymer characterization and deprotection. The protocols and insights provided herein are designed to empower researchers to produce well-defined poly(Fmoc-L-alanine) and poly(L-alanine) with a high degree of control over molecular weight and a narrow polydispersity index (PDI).

Introduction: The Power of Controlled Polypeptide Synthesis

The synthesis of polypeptides with precise control over their primary structure is paramount for a myriad of applications in drug delivery, tissue engineering, and materials science. The ring-opening polymerization of α-amino acid N-carboxyanhydrides (NCAs) stands out as one of the most efficient methods for producing high molecular weight polypeptides.[1] However, conventional NCA polymerization methods are often plagued by side reactions, leading to polymers with broad molecular weight distributions and limited architectural control.

High vacuum techniques have emerged as a powerful strategy to mitigate these challenges. By conducting the polymerization under a high vacuum, impurities such as water and carbon dioxide, which can initiate unwanted side reactions, are effectively removed.[2][3] This rigorous exclusion of impurities allows for a "living" polymerization, characterized by a linear evolution of molecular weight with monomer conversion and the ability to synthesize block copolymers. This guide will focus on leveraging high vacuum conditions for the controlled polymerization of Fmoc-Ala-NCA, a key building block for various functional polypeptides.

Monomer Synthesis and Purification: The Foundation of Success

The quality of the Fmoc-Ala-NCA monomer is the single most critical factor for achieving a controlled polymerization. Impurities in the monomer can act as unintended initiators or terminating agents, leading to a loss of control over the polymerization process. Therefore, meticulous synthesis and purification of the monomer are essential.

Synthesis of Fmoc-L-Alanine (Fmoc-Ala-OH)

The journey begins with the synthesis of the precursor, Fmoc-L-alanine.

Protocol: Synthesis of Fmoc-L-Alanine

-

Dissolution: Dissolve L-alanine (1.0 eq) in a 10% aqueous sodium carbonate solution.

-

Reaction with Fmoc-Cl: Cool the solution in an ice bath and add a solution of 9-fluorenylmethyl chloroformate (Fmoc-Cl) (1.0 eq) in a suitable organic solvent (e.g., dioxane or acetone) dropwise while maintaining the temperature at 0-5 °C.[4]

-

Reaction Monitoring: Stir the mixture vigorously at 0-5 °C for 1-2 hours and then at room temperature overnight.

-

Work-up:

-

Wash the reaction mixture with diethyl ether to remove unreacted Fmoc-Cl and other organic impurities.

-

Acidify the aqueous layer to a pH of approximately 2 with cold 1 M HCl. A white precipitate of Fmoc-Ala-OH will form.

-

Extract the product into ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

-

-

Crystallization: Concentrate the filtrate under reduced pressure and recrystallize the crude product from a suitable solvent system, such as methanol/petroleum ether, to obtain pure Fmoc-Ala-OH as a white crystalline solid.[4]

| Parameter | Value | Reference |

| Recrystallization Solvents | Methanol/Petroleum Ether | [4] |

| Expected Yield | >90% | [4] |

| Melting Point | 147-153 °C | [5] |

Synthesis of Fmoc-L-Alanine-N-Carboxyanhydride (Fmoc-Ala-NCA)

The conversion of Fmoc-Ala-OH to its corresponding NCA is a critical step that requires strictly anhydrous conditions. The most common method involves the use of a phosgene equivalent, such as triphosgene.

Protocol: Synthesis of Fmoc-Ala-NCA using Triphosgene

-

Safety Precaution: Triphosgene is a toxic substance and should be handled with extreme care in a well-ventilated fume hood.

-

Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a nitrogen inlet, suspend Fmoc-Ala-OH (1.0 eq) in anhydrous tetrahydrofuran (THF).

-

Addition of Triphosgene: Add triphosgene (0.4 eq) to the suspension.[6][7]

-

Reaction: Heat the reaction mixture to reflux (around 65 °C) under a gentle stream of nitrogen. The reaction progress can be monitored by the dissolution of the starting material and the evolution of HCl gas (which can be bubbled through an oil bubbler). The reaction is typically complete within 2-4 hours.

-

Solvent Removal: After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

-

Recrystallization: Recrystallize the crude Fmoc-Ala-NCA from a suitable solvent system, such as THF/hexane or ethyl acetate/hexane, under anhydrous conditions to obtain a pure crystalline solid. The purity of the NCA is crucial for successful polymerization.[6]

| Parameter | Value | Reference |

| Phosgenating Agent | Triphosgene | [6] |

| Solvent | Anhydrous Tetrahydrofuran (THF) | [6] |

| Recrystallization Solvents | THF/Hexane or Ethyl Acetate/Hexane | [6] |

High Vacuum Polymerization of Fmoc-Ala-NCA

The polymerization of Fmoc-Ala-NCA under high vacuum is a meticulous process that demands specialized glassware and techniques to ensure the exclusion of air and moisture.

Rationale for High Vacuum Polymerization

High vacuum polymerization offers several distinct advantages over conventional methods:

-

Exclusion of Impurities: Rigorous removal of water, oxygen, and other volatile impurities that can interfere with the polymerization.[3]

-

Controlled Initiation: Ensures that initiation occurs only from the intended initiator, leading to a predictable number of polymer chains.

-

Living Polymerization Characteristics: Enables the synthesis of polymers with low polydispersity (PDI < 1.2) and predictable molecular weights based on the monomer-to-initiator ratio.[3]

-

Block Copolymer Synthesis: The living nature of the polymerization allows for the sequential addition of different NCA monomers to create well-defined block copolymers.

Experimental Workflow

The following diagram illustrates the general workflow for the high vacuum polymerization of Fmoc-Ala-NCA.

Caption: High Vacuum Polymerization Workflow.

Protocol: High Vacuum Polymerization of Fmoc-Ala-NCA

-

Glassware Preparation: All glassware, including the high vacuum reaction vessel equipped with a high-vacuum stopcock and a magnetic stir bar, must be rigorously cleaned and flame-dried under vacuum to remove any adsorbed water.

-

Reagent Preparation:

-

Reaction Assembly:

-

The vial containing the Fmoc-Ala-NCA is transferred to the high vacuum reaction vessel.

-

The vessel is attached to a high vacuum line, and the monomer is further dried under high vacuum for several hours.

-

-

Solvent and Initiator Addition:

-

The anhydrous solvent is distilled directly into the reaction vessel under vacuum.

-

The initiator is added to the reaction vessel via a syringe through a septum or from a side-arm ampule under vacuum.

-

-

Degassing: The reaction mixture is subjected to several freeze-pump-thaw cycles to remove any dissolved gases.

-

Polymerization: The reaction vessel is sealed under vacuum and allowed to stir at room temperature. The polymerization time will depend on the desired molecular weight and the monomer-to-initiator ratio, but it typically ranges from several hours to a few days.

-

Termination and Isolation:

-

The polymerization is terminated by opening the vessel to the air.

-

The polymer is precipitated by pouring the reaction mixture into a large excess of a non-solvent, such as diethyl ether or methanol.

-

The precipitated polymer is collected by filtration, washed with the non-solvent, and dried under high vacuum.

-

| Parameter | Recommendation | Rationale |

| Initiator | Hexamethyldisilazane (HMDS) or Primary Amines | HMDS is a convenient and effective initiator for controlled NCA polymerization. Primary amines can also be used to introduce specific end-groups. |

| Solvent | Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) | These solvents are good for dissolving both the monomer and the growing polymer chain.[8][9] |

| Temperature | Room Temperature | Polymerization at room temperature typically provides a good balance between reaction rate and control. |

| Monomer:Initiator Ratio | 20:1 to 200:1 | This ratio is the primary determinant of the final polymer molecular weight. |

Characterization of Poly(Fmoc-L-Alanine)

The resulting poly(Fmoc-L-alanine) should be characterized to determine its molecular weight, polydispersity, and chemical structure.

-